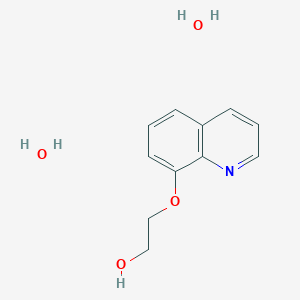

2-Quinolin-8-yloxyethanol;dihydrate

Description

Significance of Quinoline (B57606) Derivatives in Synthetic and Coordination Chemistry

Quinoline, a bicyclic aromatic heterocycle, and its derivatives are cornerstones of modern synthetic and coordination chemistry. Their rigid structure, combined with the presence of a nitrogen atom, imparts unique electronic and steric properties that make them versatile building blocks. In synthetic chemistry, the quinoline scaffold is a privileged structure, frequently appearing in a wide array of biologically active compounds and functional materials. The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of a molecule's properties, making it a key target in drug discovery and materials science.

In coordination chemistry, the nitrogen atom of the quinoline ring acts as a potent Lewis base, enabling the formation of stable complexes with a vast range of metal ions. The 8-hydroxyquinoline (B1678124) (oxine) moiety, in particular, is a classic bidentate chelating ligand, capable of forming highly stable five-membered rings with metal ions. This chelation enhances the stability of the resulting metal complexes and can modulate their reactivity, photophysical properties, and catalytic activity.

Overview of Ether-Linked Quinoline Architectures

The introduction of an ether linkage to the quinoline scaffold, as seen in 2-Quinolin-8-yloxyethanol, adds another layer of structural and functional diversity. The ether bond provides flexibility to the molecular structure, allowing for the adoption of various conformations, which can be crucial for biological activity or for the assembly of complex supramolecular architectures. The Williamson ether synthesis is a common and effective method for creating such linkages, typically by reacting a hydroxyquinoline derivative with a haloalkane in the presence of a base.

These ether-linked quinoline derivatives are explored for their potential as ligands in coordination chemistry, where the ether oxygen can act as an additional coordination site, leading to polydentate ligands. This can result in the formation of more intricate and stable metal complexes with tailored electronic and steric environments around the metal center.

Role of Hydrate (B1144303) Forms in Organic Crystal Engineering and Stability

The formation of hydrates, where water molecules are incorporated into the crystal lattice of an organic compound, is a critical aspect of crystal engineering. The presence of water molecules can significantly influence the crystal packing, morphology, and physicochemical properties of a compound, including its stability, solubility, and dissolution rate. Water molecules can act as hydrogen bond donors and/or acceptors, forming extensive hydrogen-bonding networks that can stabilize the crystal structure.

Hydrates can be classified as isolated-site hydrates, where water molecules are surrounded by the host molecule, or as channel hydrates, where water molecules occupy channels within the crystal lattice. The stoichiometry of hydrates can also vary. The study of hydrate formation is crucial for understanding the solid-state properties of organic compounds and for controlling these properties in various applications.

Detailed Research Findings

Step 1: Synthesis of Ethyl 2-(quinolin-8-yloxy)acetate

The initial step would be the synthesis of the precursor, Ethyl 2-(quinolin-8-yloxy)acetate, via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by the phenoxide of 8-hydroxyquinoline.

A typical procedure would involve reacting 8-hydroxyquinoline with ethyl chloroacetate (B1199739) in an appropriate solvent like acetone (B3395972), in the presence of a base such as anhydrous potassium carbonate. The mixture is refluxed to drive the reaction to completion. The product, Ethyl 2-(quinolin-8-yloxy)acetate, can then be isolated and purified. A study on the synthesis of the monohydrate of this ester has been reported, confirming the viability of this synthetic route.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 8-Hydroxyquinoline | Ethyl chloroacetate | K₂CO₃ | Acetone | Ethyl 2-(quinolin-8-yloxy)acetate |

Step 2: Reduction of Ethyl 2-(quinolin-8-yloxy)acetate to 2-Quinolin-8-yloxyethanol

The second step involves the reduction of the ester functional group in Ethyl 2-(quinolin-8-yloxy)acetate to a primary alcohol, yielding 2-Quinolin-8-yloxyethanol. A powerful reducing agent is required for this transformation, as esters are generally less reactive than aldehydes or ketones.

Lithium aluminium hydride (LiAlH₄) is a strong and effective reagent for the reduction of esters to primary alcohols. wikipedia.orgbyjus.commasterorganicchemistry.comadichemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon of the ester. A subsequent workup with an aqueous acid solution is necessary to protonate the resulting alkoxide and yield the final alcohol product.

| Starting Material | Reagent | Solvent | Product |

| Ethyl 2-(quinolin-8-yloxy)acetate | Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF | 2-Quinolin-8-yloxyethanol |

Formation of the Dihydrate

The formation of the dihydrate of 2-Quinolin-8-yloxyethanol would likely occur during the crystallization process from a solvent system containing water. The specific conditions for obtaining the dihydrate have not been detailed in the available literature. However, the propensity of the molecule to form hydrates is influenced by the presence of hydrogen bond donors (the hydroxyl group) and acceptors (the quinoline nitrogen and ether oxygen), which can interact with water molecules to form a stable crystalline lattice.

While a crystal structure for 2-Quinolin-8-yloxyethanol;dihydrate is not available, the crystal structure of the related compound, Ethyl 2-(quinolin-8-yloxy)acetate monohydrate, has been determined. In this structure, the water molecule is linked to the title molecule via O—H···O and O—H···N hydrogen bonds, demonstrating the role of water in stabilizing the crystal lattice through hydrogen bonding.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

138647-38-8 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

2-quinolin-8-yloxyethanol;dihydrate |

InChI |

InChI=1S/C11H11NO2.2H2O/c13-7-8-14-10-5-1-3-9-4-2-6-12-11(9)10;;/h1-6,13H,7-8H2;2*1H2 |

InChI Key |

SREQATCIFWZTRR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OCCO)N=CC=C2.O.O |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Quinolin 8 Yloxyethanol;dihydrate and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. uncw.edu For quinoline-ether systems, ¹H and ¹³C NMR provide detailed information about the electronic environment of each nucleus, while two-dimensional techniques establish connectivity between atoms.

The NMR spectrum of a quinoline (B57606) derivative is complex, typically showing signals for seven distinct protons on the heterocyclic ring system. acs.org The quinoline ring can be considered as being composed of a benzene (B151609) ring and a pyridine (B92270) ring, with protons H-2, H-3, and H-4 belonging to the pyridine moiety and H-5, H-6, and H-7 belonging to the benzene portion. acs.org The substitution pattern, including the position of the ether linkage, significantly influences the chemical shifts (δ). uncw.edu

In an 8-oxy-substituted quinoline like 2-Quinolin-8-yloxyethanol, the ether group's electron-donating nature affects the chemical shifts of the adjacent aromatic protons. The ¹H NMR spectrum is expected to show distinct signals for the quinoline protons and the ethanol (B145695) side chain. The protons of the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-6, H-7) will exhibit characteristic chemical shifts and coupling patterns. acs.org The protons of the ethoxy group (-O-CH₂-CH₂-OH) would appear as two distinct multiplets in the aliphatic region of the spectrum.

Similarly, the ¹³C NMR spectrum provides specific signals for each carbon atom in the molecule. The chemical shifts of the quinoline carbons are sensitive to the electronic effects of the substituent. Theoretical calculations, often performed at the Hartree-Fock (HF) level, can aid in the interpretation and comparison of experimental chemical shifts for quinoline derivatives. tsijournals.com The assignment of carbons can be confirmed using heteronuclear correlation experiments. uncw.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Quinolin-8-yloxyethanol

This table presents predicted chemical shift ranges based on data for analogous quinoline-ether compounds. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.8 - 9.0 | C-2: 148 - 150 |

| H-3 | 7.4 - 7.6 | C-3: 121 - 123 |

| H-4 | 8.4 - 8.6 | C-4: 135 - 137 |

| H-5 | 7.4 - 7.5 | C-5: 128 - 130 |

| H-6 | 7.3 - 7.4 | C-6: 120 - 122 |

| H-7 | 7.0 - 7.2 | C-7: 110 - 112 |

| C-8 | - | C-8: 153 - 155 |

| C-8a | - | C-8a: 140 - 142 |

| C-4a | - | C-4a: 138 - 140 |

| -O-CH₂- | 4.2 - 4.4 | -O-CH₂-: 68 - 70 |

While one-dimensional NMR spectra are informative, complex spin systems and overlapping signals in quinoline derivatives often necessitate the use of two-dimensional (2D) NMR experiments for complete and unambiguous structural assignment. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment is crucial for establishing the connectivity of protons within the spin systems of the quinoline ring and the ethanol side chain. unirioja.es It reveals correlations between protons that are coupled to each other, allowing for the mapping of adjacent protons, such as H-2/H-3/H-4 and H-5/H-6/H-7. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is invaluable for assigning the carbon signals based on the previously established proton assignments. uncw.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the ethanol side chain to the C-8 position of the quinoline ring through the ether oxygen. uncw.edu

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular structure of 2-Quinolin-8-yloxyethanol in solution. uncw.edu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Force Field Analysis

The infrared and Raman spectra of 2-Quinolin-8-yloxyethanol would be dominated by vibrations characteristic of the quinoline ring system, the ether linkage, and the hydroxyl group.

Quinoline Ring Vibrations: The quinoline moiety gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. scirp.org The C=C and C=N stretching vibrations within the aromatic rings are observed in the 1650-1400 cm⁻¹ region. mdpi.com In-plane and out-of-plane C-H bending deformations produce strong bands in the fingerprint region (1300-650 cm⁻¹), which are highly characteristic of the substitution pattern. researchgate.net

Ether Linkage: The key vibration for the ether group is the C-O-C asymmetric stretching mode, which is expected to appear as a strong band in the IR spectrum, typically around 1270-1200 cm⁻¹.

Ethanol Side Chain: The hydroxyl group is readily identified by a broad O-H stretching band in the IR spectrum, usually centered around 3400-3200 cm⁻¹, indicative of hydrogen bonding. researchgate.net The presence of water of hydration in the solid-state sample would also contribute to this region. C-H stretching modes of the methylene (B1212753) groups (-CH₂) will be observed in the 3000-2850 cm⁻¹ range. scirp.org The C-O stretching of the primary alcohol is expected around 1050 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Modes (cm⁻¹) for 2-Quinolin-8-yloxyethanol

| Wavenumber (cm⁻¹) | Assignment | Type |

|---|---|---|

| 3400 - 3200 | O-H stretching (alcohol, water) | IR (broad, strong) |

| > 3000 | Aromatic C-H stretching | IR/Raman (medium) |

| 3000 - 2850 | Aliphatic C-H stretching | IR/Raman (medium) |

| 1620 - 1500 | Quinoline C=C, C=N stretching | IR/Raman (strong) |

| 1270 - 1200 | Aryl-Alkyl C-O-C asymmetric stretching | IR (strong) |

| ~1050 | Primary Alcohol C-O stretching | IR (strong) |

For a precise and reliable assignment of complex vibrational spectra, experimental data is often supplemented with theoretical calculations. The Scaled Quantum Mechanical Force Field (SQMFF) methodology is a powerful approach for this purpose. researchgate.netcapes.gov.br This method involves calculating the harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT), and then scaling the calculated force constants with a set of empirical scale factors to correct for systematic errors in the theoretical model and to account for anharmonicity. researchgate.net

This approach has been successfully applied to various aromatic and heterocyclic compounds, including quinoline derivatives. scirp.orgresearchgate.net For a molecule like (5-chloro-quinolin-8-yloxy) acetic acid, which is structurally analogous to the title compound, SQMFF calculations using DFT (e.g., at the B3LYP/6-31G* level) have enabled a complete and detailed assignment of the vibrational modes. scirp.org By applying this methodology to 2-Quinolin-8-yloxyethanol, a high correlation between the experimental and calculated frequencies can be achieved, allowing for a confident assignment of even closely spaced or overlapping bands in the IR and Raman spectra.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its preferred conformation. nih.gov

For 2-Quinolin-8-yloxyethanol;dihydrate, an SCXRD analysis would be crucial to:

Confirm the Absolute Structure: Unambiguously verify the connectivity of the quinoline ring, the ether linkage, and the ethanol substituent.

Determine the Molecular Conformation: Elucidate the spatial orientation of the flexible ethanol side chain relative to the rigid quinoline plane.

Analyze Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice. nih.gov Of particular importance for a dihydrate is the characterization of the hydrogen bonding network. The hydroxyl group of the ethanol moiety, the quinoline nitrogen, the ether oxygen, and the two water molecules can all act as hydrogen bond donors or acceptors. These interactions, along with potential π-π stacking between quinoline rings, are critical in stabilizing the crystal structure. chemmethod.commdpi.com

Analysis of Molecular Geometry, Torsion Angles, and Dihedral Angles in Dihydrate Forms

The precise three-dimensional arrangement of atoms in this compound dictates many of its physical and chemical properties. While a specific crystal structure for this dihydrate is not publicly documented, extensive crystallographic studies on analogous quinoline derivatives provide a robust framework for understanding its expected molecular geometry. researchgate.netnih.gov

The core quinoline ring system is generally planar or near-planar. nih.gov However, the attachment of the -O-CH₂-CH₂-OH side chain introduces conformational flexibility. The geometry is defined by key bond lengths, bond angles, and, crucially, torsion (or dihedral) angles that describe the rotation around single bonds. ucl.ac.uk For instance, the dihedral angle between the plane of the quinoline ring and the plane of a substituent group is a critical parameter. In a related structure, ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, the triazole ring is significantly twisted with respect to the quinoline moiety, with a dihedral angle of 65.24(4)°. researchgate.net In another case, the dihedral angle between the phenyl and pyridine rings of the quinoline system itself was found to be a slight 3.47(7)°. nih.gov

Table 1: Representative Dihedral and Torsion Angles in Analogous Quinoline Structures This table presents typical angle values observed in structurally similar quinoline derivatives to infer the likely geometry of this compound.

| Angle Description | Atoms Involved (Exemplary) | Typical Value (°) | Reference |

| Quinoline Ring vs. Substituent | Plane of Quinoline vs. Plane of Triazole | 65.24 | researchgate.net |

| Quinoline Ring Bend | Phenyl Ring Plane vs. Pyridine Ring Plane | 3.47 | nih.gov |

| Side Chain Conformation | C-O-C-C | Variable (e.g., ~180° for trans) | ucl.ac.uk |

| Side Chain Conformation | O-C-C-O | Variable (e.g., ~60° for gauche) | ucl.ac.uk |

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions within Crystal Lattices

In its solid, dihydrate form, 2-Quinolin-8-yloxyethanol is expected to participate in a complex network of intermolecular interactions, which are fundamental to its crystal packing. The molecule possesses multiple sites for hydrogen bonding: the hydroxyl group (-OH) as a donor and acceptor, the ether oxygen as an acceptor, the quinoline nitrogen as an acceptor, and the two water molecules, which can act as both donors and acceptors.

Crystallographic analyses of similar 8-hydroxyquinoline (B1678124) derivatives consistently reveal extensive hydrogen bonding. nih.govnih.gov Common motifs include O-H···N bonds between the hydroxyl group and the quinoline nitrogen of an adjacent molecule, and O-H···O bonds linking molecules to each other or to solvent molecules like water. nih.gov In the dihydrate, the water molecules would be critical in bridging the primary organic molecules, creating robust, three-dimensional supramolecular architectures.

Beyond classical hydrogen bonds, other non-covalent interactions are vital for stabilizing the crystal lattice. These include:

π–π Stacking: The planar, electron-rich quinoline rings can stack on top of each other. In a related triazole derivative, a centroid-to-centroid distance of 3.6169(6) Å between quinoline rings was observed, indicating significant π–π interactions. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to carbon can interact with the electron cloud of the quinoline rings. nih.gov

C-H···O Interactions: Weak hydrogen bonds can form between carbon-hydrogen groups and oxygen atoms, further stabilizing the crystal packing. nih.gov

Table 2: Potential Intermolecular Interactions in the Crystal Lattice of this compound

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| Hydrogen Bond | -OH group | Quinoline N | Dimer or chain formation |

| Hydrogen Bond | -OH group | Ether O | Inter- and intramolecular stabilization |

| Hydrogen Bond | Water (H₂O) | -OH, Ether O, Quinoline N | Bridging molecules, network formation |

| Hydrogen Bond | -OH group | Water (H₂O) | Integration of water into the lattice |

| π–π Stacking | Quinoline Ring | Quinoline Ring | Columnar stacking, layer formation |

| C-H···π Interaction | C-H | Quinoline Ring | Consolidation of 3D structure |

Electron Density Mapping and Hirshfeld Surface Analysis

Electron density mapping and Hirshfeld surface analysis are computational tools used to visualize and quantify the intricate web of intermolecular forces within a crystal.

Electron Density Studies on quinoline substrates reveal the distribution of charge across the molecule. researchgate.net These studies show regions of high electron density (typically colored red), which are nucleophilic, and regions of low electron density (blue), which are electrophilic. For the quinoline ring, high electron density is concentrated around the nitrogen atom and certain carbon atoms, which aligns with its chemical reactivity. researchgate.net

Table 3: Typical Contributions to the Hirshfeld Surface for Analogous Quinoline Derivatives Data is representative of published analyses on similar molecular structures.

| Intermolecular Contact Type | Typical Percentage Contribution | Reference |

| H···H | 42.3% | nih.gov |

| O···H / H···O | 34.5% | nih.gov |

| C···H / H···C | 17.6% | nih.gov |

| C···C (π-stacking) | ~3-5% | researchgate.net |

| N···H / H···N | ~1-3% | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochemical Properties

UV-Vis spectroscopy probes the electronic structure of molecules by measuring the absorption of light, which promotes electrons from lower to higher energy orbitals.

Electronic Absorption Properties and Influence of Substituents

The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the quinoline ring. Molecules with conjugated π systems and heteroatoms exhibit characteristic absorption bands corresponding to specific electronic transitions. libretexts.org The primary transitions are:

π→π* transitions: An electron is promoted from a bonding π orbital to an antibonding π* orbital. These are typically high-intensity absorptions. youtube.commasterorganicchemistry.com

n→π* transitions: An electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) is promoted to an antibonding π* orbital. These transitions are generally of lower intensity. youtube.commasterorganicchemistry.com

Studies on 8-hydroxyquinoline (8-HQ) and its derivatives show strong absorption in the UV region. nih.govscirp.org For example, 8-HQ in methanol (B129727) exhibits absorption maxima around 241 nm and 300-320 nm. researchgate.net The exact position and intensity of these bands are sensitive to both the solvent environment and the nature of substituents on the quinoline ring. epa.govresearchgate.net The ether linkage and hydroxyl group in 2-Quinolin-8-yloxyethanol would act as auxochromes, likely causing a bathochromic (red) shift of the absorption bands compared to unsubstituted quinoline.

Table 4: UV-Vis Absorption Maxima (λmax) for 8-Hydroxyquinoline and Related Derivatives

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Reference |

| 8-Hydroxyquinoline | Methanol | ~241 | ~310 | researchgate.net |

| 8-Hydroxyquinoline | Chloroform | ~245 | ~320 | researchgate.net |

| Ni(II)-8-HQ Complex | Methanol/Chloroform | - | ~366 | scirp.org |

| Co(II)-8-HQ Complex | Methanol/Chloroform | - | ~371 | scirp.org |

Photo-induced Isomerization and Dynamic Behavior Studies

Upon absorbing UV radiation, a molecule is elevated to an electronically excited state, which can then undergo various photochemical processes, including isomerization, cycloaddition, or other reactions. nih.gov While specific studies on the photo-induced isomerization of 2-Quinolin-8-yloxyethanol are not widely reported, the general photochemistry of quinolines is an active area of research. acs.orgrsc.org The excited state of the quinoline ring is known to participate in reactions that are not accessible under thermal conditions. nih.gov For example, visible-light-mediated C-H hydroxyalkylation of quinolines proceeds through a radical path involving an excited-state intermediate. nih.gov This demonstrates that the quinoline core of the target molecule possesses the necessary electronic properties to engage in dynamic photochemical behavior upon irradiation.

Mass Spectrometry (MS) for Fragmentation Patterns and Isotopic Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized fragments. For 2-Quinolin-8-yloxyethanol, C₁₁H₁₁NO₂, the molecular weight is 189.21 g/mol . In a typical mass spectrum, a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ would be expected at m/z 189 or 190, respectively.

The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. libretexts.org The structure contains an ether, an alcohol, and a stable aromatic quinoline ring, leading to predictable fragmentation pathways. libretexts.orgmiamioh.edu

Key expected fragmentation patterns include:

Loss of the Side Chain: The most prominent fragmentation would likely be the cleavage of the ether bond, leading to the loss of the entire hydroxyethoxy group as a radical (•OCH₂CH₂OH, mass 61) or the loss of a neutral C₂H₄O molecule (mass 44) followed by loss of a hydroxyl radical. This would result in the highly stable 8-hydroxyquinoline cation radical at m/z 145, which is the parent compound and known to be a very stable fragment. nist.govmassbank.eu

Alpha-Cleavage at the Ether: Cleavage of the C-O bond can produce a quinolin-8-yloxy cation at m/z 144.

Cleavage within the Side Chain: Fragmentation of the C-C bond in the side chain can lead to the loss of a hydroxymethyl radical (•CH₂OH, mass 31), resulting in a fragment at m/z 158.

Fragmentation of the Quinoline Ring: The stable quinoline ring itself can fragment further under high energy, though these peaks are typically of lower intensity. The fragmentation of 8-hydroxyquinoline itself is known to produce fragments at m/z 117 (loss of CO) and m/z 90. massbank.eu

Table 5: Predicted Mass Spectrometry Fragments for 2-Quinolin-8-yloxyethanol

| m/z | Proposed Fragment Ion | Formula of Lost Neutral/Radical | Fragmentation Pathway |

| 189 | [C₁₁H₁₁NO₂]⁺ | - | Molecular Ion [M]⁺ |

| 171 | [C₁₁H₉NO]⁺ | H₂O | Dehydration from hydroxyl group |

| 158 | [C₁₀H₈NO]⁺ | •CH₂OH | Cleavage of side-chain C-C bond |

| 145 | [C₉H₇NO]⁺ | •C₂H₄OH | Loss of hydroxyethyl (B10761427) radical |

| 144 | [C₉H₆NO]⁺ | •C₂H₅O₂ | Cleavage of ether C-O bond |

| 117 | [C₈H₇N]⁺ | CO (from m/z 145) | Fragmentation of quinolinol ring |

Computational and Theoretical Chemistry Investigations of 2 Quinolin 8 Yloxyethanol;dihydrate

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of quinoline (B57606) derivatives. Although direct DFT studies on 2-Quinolin-8-yloxyethanol;dihydrate are not extensively available in the literature, valuable insights can be drawn from studies on structurally similar compounds, such as 2-(quinolin-8-yloxy)acetic acid. scirp.orgscirp.org The presence of the ethanol (B145695) group in place of the acetic acid moiety is expected to influence the electronic properties, but the foundational quinoline-ether structure provides a strong basis for comparative analysis.

Geometry Optimization and Exploration of Conformational Landscapes

The first step in a DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-Quinolin-8-yloxyethanol, multiple conformations may exist due to the rotation around single bonds, particularly the C-O-C-C dihedral angle of the ethoxy side chain.

Computational studies on analogous quinoline-ether derivatives, such as (5-chloro-quinolin-8-yloxy) acetic acid, have revealed the existence of several stable conformers. scirp.orgscirp.org These studies typically employ a basis set like 6-31G* or 6-311++G** to find optimized geometries in the gas phase. It is anticipated that 2-Quinolin-8-yloxyethanol would also exhibit multiple stable conformations, with the relative energies of these conformers being influenced by intramolecular interactions, such as hydrogen bonding between the hydroxyl group of the ethanol moiety and the quinoline nitrogen. The dihydrate form would further complicate this landscape, with water molecules potentially forming a network of hydrogen bonds with the primary molecule, thereby stabilizing specific conformations.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. mdpi.com

Studies on 2-(quinolin-8-yloxy)acetic acid have shown that the HOMO and LUMO are primarily localized on the quinoline ring system, indicating that these are mainly π-type orbitals. scirp.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. For 2-(quinolin-8-yloxy)acetic acid, this gap is significant, implying good stability. scirp.org The introduction of an ethanol group in 2-Quinolin-8-yloxyethanol is expected to have a modest effect on the frontier orbitals, likely leading to a similarly large energy gap and thus, a stable molecule. The presence of water molecules in the dihydrate could slightly perturb these energy levels due to intermolecular interactions.

Table 1: Predicted Frontier Molecular Orbital Properties of 2-(Quinolin-8-yloxy)ethanol (Anhydrous Analogue)

| Property | Predicted Value (eV) |

| HOMO Energy | ~ -6.0 to -6.5 |

| LUMO Energy | ~ -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are estimations based on data from structurally similar compounds like 2-(quinolin-8-yloxy)acetic acid and other quinoline derivatives. scirp.orgresearchgate.netresearchgate.net The actual values for this compound may vary.

Analysis of Electron Charge Density and Topological Properties (Bader's AIM Theory)

Bader's Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule to define atoms and chemical bonds. nih.gov The analysis of the topology of the electron density, ρ(r), allows for the characterization of inter- and intramolecular interactions. The presence of a bond critical point (BCP) between two atoms is an indication of a chemical bond. The properties at the BCP, such as the electron density (ρBCP) and its Laplacian (∇²ρBCP), provide information about the nature and strength of the bond.

In a study of (5-chloro-quinolin-8-yloxy) acetic acid, AIM analysis was used to confirm the presence and nature of intramolecular hydrogen bonds. scirp.orgscirp.org For this compound, AIM analysis would be instrumental in characterizing the hydrogen bonds involving the hydroxyl group of the ethanol moiety, the quinoline nitrogen, and the water molecules of hydration. This would provide a quantitative measure of the strength of these interactions and their role in stabilizing the crystal structure.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, hyperconjugation, and the nature of bonding within a molecule. wisc.edu It transforms the complex many-electron wavefunction into a set of localized one- and two-center orbitals that correspond to the familiar Lewis structure representation of a molecule. The interactions between filled (donor) and empty (acceptor) NBOs can be quantified by second-order perturbation theory, providing a measure of the delocalization and stabilization energy.

For quinoline derivatives, NBO analysis has been used to understand the electronic delocalization within the aromatic system and the nature of substituent effects. scirp.orgscirp.orgnih.gov In this compound, NBO analysis would reveal the extent of electron delocalization from the oxygen lone pairs into the quinoline ring and the nature of the hydrogen bonding interactions. For instance, the interaction between the lone pair of the hydroxyl oxygen (donor) and the antibonding orbital of a hydrogen-bonded water molecule's O-H bond (acceptor) would provide a quantitative measure of the hydrogen bond strength.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT provides detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying the behavior of larger systems and longer timescales, such as the conformational dynamics of a molecule in solution or the solid state.

Development and Validation of Force Fields for Quinoline-Ether Systems

A critical component of MM and MD simulations is the force field, which is a set of parameters that define the potential energy of a system as a function of its atomic coordinates. For common biomolecules, well-established force fields like CHARMM and AMBER exist. nih.govillinois.eduambermd.orgnih.gov However, for a specific molecule like 2-Quinolin-8-yloxyethanol, a dedicated set of parameters may not be available in standard force fields.

The development of a force field for a novel molecule typically involves a combination of quantum mechanical calculations and fitting to experimental data. wcss.placs.org For 2-Quinolin-8-yloxyethanol, this process would involve:

Parameter Assignment by Analogy: Initial parameters for bond lengths, angles, and dihedrals can be taken from existing force fields for similar chemical groups (e.g., aromatic rings, ethers, alcohols). The CHARMM General Force Field (CGenFF) and the General Amber Force Field (GAFF) are designed for this purpose for drug-like molecules. nih.govresearchgate.net

Quantum Mechanical Calculations: DFT calculations would be used to obtain the optimized geometry, vibrational frequencies, and dihedral energy profiles. These QM data serve as target data for refining the force field parameters.

Parameter Optimization: The initial parameters are then adjusted to reproduce the QM data as accurately as possible. This often involves fitting the dihedral angle parameters to match the rotational energy barriers calculated by DFT.

Validation: The newly developed force field would then be validated by performing MD simulations and comparing the calculated properties (e.g., density, heat of vaporization for the liquid state) with experimental data, if available. For the dihydrate, the simulation should also reproduce the crystal structure and the dynamics of the water molecules.

Given the presence of both a quinoline and an ether moiety, a robust force field would need to accurately capture the interplay between the aromatic system and the flexible side chain, as well as the interactions with the surrounding water molecules in the dihydrate form. Specific force field development for ether-containing lipids has been undertaken, which could provide a methodological basis for quinoline-ether systems. nih.govresearchgate.net

Simulation of Intermolecular Interactions and Solid-State Energetics

The study of intermolecular interactions and solid-state energetics is crucial for understanding the crystal packing, stability, and physicochemical properties of crystalline solids like this compound. Computational methods allow for the quantification of these interactions, providing insights that complement experimental X-ray diffraction data.

Detailed energetic investigations are performed by calculating the energy of intermolecular interactions, as well as the cohesive and geometrical relaxation energies. researchgate.net These calculations are often verified by comparing the results from experimentally derived structures with those from structures optimized using theoretical methods, such as dispersion-corrected periodic density functional theory (DFT). researchgate.net

For quinoline derivatives, which are structurally related to the subject compound, high-resolution X-ray data refinement methods like Hirshfeld Atom Refinement (HAR) and X-ray Wavefunction Refinement (XWR) are employed. nih.gov In the HAR method, the molecule of interest is computationally placed within a cluster of surrounding molecules, represented by atomic charges and dipoles, to accurately model the crystal environment. nih.gov This allows for a detailed analysis of the forces holding the molecules together in the crystal lattice.

The primary types of interactions governing the solid-state structure of similar hydrated quinoline compounds include hydrogen bonds (from the ethanol hydroxyl group and water molecules), π-π stacking interactions (between the quinoline ring systems), and weaker van der Waals forces. The simulation provides quantitative values for the strength of these individual interactions.

Table 1: Illustrative Example of Calculated Interaction Energies for a Quinoline Derivative Crystal Structure

This table demonstrates the type of data generated from computational energetics studies on related quinoline compounds. The values represent the energy contributions of different types of intermolecular contacts.

| Interacting Pair / Interaction Type | Energy (kJ/mol) | Description |

| O-H···N (Ethanol-Quinoline) | -25.4 | Strong hydrogen bond between the ethanol hydroxyl group and the quinoline nitrogen. |

| O-H···O (Water-Ethanol) | -22.1 | Hydrogen bond connecting the ethanol moiety to a water molecule. |

| O-H···O (Water-Water) | -19.8 | Hydrogen bond network among the dihydrate water molecules. |

| Quinoline-Quinoline (π-π stacking) | -15.2 | Stacking interaction between the aromatic rings of adjacent quinoline moieties. |

| C-H···O | -5.7 | Weak hydrogen bonds contributing to overall crystal packing. |

Note: The values in this table are representative examples based on studies of similar compounds and are for illustrative purposes only.

Investigation of Anharmonic Thermal Vibrations

While the harmonic approximation is often used to describe atomic vibrations in crystals, it is insufficient for a complete understanding, especially at non-zero temperatures. Anharmonic thermal vibrations refer to the deviation of atomic motion from simple harmonic motion. arizona.edu Investigating these vibrations is important for accurately refining crystal structures and understanding properties like thermal expansion and pyroelectricity. arizona.edu

The cumulant-expansion formalism is a theoretical framework used to model these anharmonic effects in structural analysis. arizona.edu By analyzing high-resolution X-ray diffraction data collected at different temperatures, it is possible to determine the parameters of this model, such as the third-order cumulant tensors (e.g., c¹¹¹), which quantify the asymmetry of the atomic potential well. arizona.edu For instance, in studies of wurtzite-type structures, observed differences in the intensities of specific, symmetrically-equivalent reflections were successfully interpreted using a non-zero third-order cumulant, indicating anharmonic motion. arizona.edu

For this compound, this analysis would involve:

Collecting high-quality, high-angle X-ray diffraction data at various temperatures (e.g., 100 K and 293 K).

Refining the crystal structure using a model that includes terms for anharmonic motion.

Analyzing the resulting atomic displacement parameters (ADPs) and cumulant terms to map the probability density function of each atom, revealing the true nature of its thermal motion.

This investigation is particularly relevant for the water molecules and the flexible ethanol side chain, which are likely to exhibit more significant anharmonic motion compared to the rigid quinoline ring. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Approaches

QM/MM hybrid methods are powerful computational tools for studying large molecular systems by dividing them into two regions treated with different levels of theory. bohrium.comresearchgate.net This approach combines the accuracy of quantum mechanics (QM) for a critical part of the system with the computational efficiency of molecular mechanics (MM) for the remainder. cecam.org The Nobel Prize in Chemistry in 2013, awarded to Karplus, Levitt, and Warshel, recognized the profound impact of these multiscale models. cecam.org

In the context of this compound, a QM/MM simulation could be set up as follows:

QM Region: The quinoline ring and the ether linkage could be defined as the QM region. This is the electronically active part of the molecule, and treating it with QM is essential for accurately describing its electronic properties, reactivity, and spectroscopic features.

MM Region: The ethanol tail, the dihydrate water molecules, and the surrounding solvent or crystal environment would be treated using a classical MM force field.

A hierarchy of QM/MM models allows for varying degrees of sophistication in how the two regions interact. bohrium.com

Model A (Mechanical Embedding): The simplest approach, where the QM region is sterically embedded in the MM environment. It accounts for van der Waals interactions but neglects electrostatic effects from the MM part on the QM part's electronic structure. bohrium.com

Model B (Electrostatic Embedding): An improvement where the MM atomic charges are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the MM environment. bohrium.com

Model C (Polarizable Embedding): A more advanced model that also accounts for the polarization of the MM region in response to the QM region. bohrium.com

These hybrid approaches are invaluable for modeling processes like ligand-protein binding or photochemical reactions in complex environments. researchgate.net

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry provides essential tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate molecular structures and assignments. For quinoline derivatives, methods based on Density Functional Theory (DFT) are commonly used to calculate vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. mdpi.com

The process typically involves:

Optimizing the geometry of the this compound molecule using a suitable DFT functional and basis set.

Performing frequency calculations on the optimized structure to predict the wavenumbers and intensities of infrared absorption bands.

Calculating NMR chemical shifts (for ¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

A comparison between the computed and experimental spectra serves as a rigorous test of the proposed structure. mdpi.com For instance, a good correlation between the calculated and experimental FT-IR spectra for related quinoline-betulin hybrids has been reported, with key differences in the carbonyl band regions helping to distinguish between different structures. mdpi.com Similarly, the reproducibility of specific ¹³C NMR signals in both experimental and calculated spectra can confirm the position of substituents on the quinoline core. mdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data for a Quinoline Moiety

This table exemplifies how computationally predicted data is compared against experimental measurements for validation.

| Spectroscopic Parameter | Experimental Value | Calculated Value (DFT) | Difference |

| FT-IR (cm⁻¹) | |||

| C=N Stretch | 1645 cm⁻¹ | 1652 cm⁻¹ | -7 cm⁻¹ |

| C-O-C Stretch | 1230 cm⁻¹ | 1221 cm⁻¹ | +9 cm⁻¹ |

| ¹³C NMR (ppm) | |||

| C2 | 151.2 ppm | 150.8 ppm | +0.4 ppm |

| C8 | 155.6 ppm | 156.1 ppm | -0.5 ppm |

| C8a | 139.4 ppm | 139.9 ppm | -0.5 ppm |

Note: The values in this table are representative examples based on studies of similar quinoline structures and are for illustrative purposes only.

Structure Property Relationships and Advanced Derivatives of 2 Quinolin 8 Yloxyethanol

Systematic Investigation of Substituent Effects on Electronic and Geometric Structures

Theoretical studies, primarily using Density Functional Theory (DFT), have provided significant insights into these relationships. For instance, a computational analysis of (5-chloro-quinolin-8-yloxy) acetic acid, a closely related derivative, revealed the existence of three stable conformations in the gaseous phase. researchgate.net These conformations are likely present in the solid state as well, highlighting the molecule's conformational flexibility. The study also involved the calculation of harmonic vibrational wavenumbers and force constants, offering a detailed picture of the molecule's dynamic behavior. researchgate.net

The introduction of substituents with varying electronic properties—electron-donating or electron-withdrawing—can predictably alter the electronic landscape of the quinoline (B57606) core. For example, studies on other quinoline derivatives have shown that electron-withdrawing groups, such as nitro groups or halogens, decrease the electron density on the ring system and can impact the strength of intramolecular interactions. ekb.eg Conversely, electron-donating groups can increase electron density, affecting the molecule's ability to engage in certain chemical interactions.

The geometric structure is also significantly affected by substituents. The planarity of the quinoline ring system can be distorted depending on the steric bulk and electronic nature of the attached groups. This can influence how the molecule interacts with biological targets or other molecules in a material.

Table 1: Calculated Vibrational Frequencies for a Quinoline Derivative

This interactive table provides a selection of calculated vibrational frequencies for a quinoline derivative, illustrating the types of data obtained from computational studies. The specific values are representative and based on theoretical calculations for related structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| 1 | 3070 | Aromatic C-H stretch |

| 2 | 1625 | C=C/C=N ring stretch |

| 3 | 1470 | Ring deformation |

| 4 | 1250 | C-O stretch |

| 5 | 820 | C-H out-of-plane bend |

Rational Design Strategies for Targeted Chemical Functionalities

The rational design of 2-quinolin-8-yloxyethanol derivatives aims to create new molecules with precisely engineered properties for specific applications. This approach moves beyond random modifications, employing a deep understanding of structure-activity relationships to achieve desired outcomes.

Another powerful approach is the creation of hybrid molecules, where the 2-quinolin-8-yloxy scaffold is covalently linked to another pharmacophore or functional group. nih.gov This can result in multifunctional molecules that combine the properties of both parent structures, potentially leading to synergistic effects or novel activities. For example, a hybrid molecule might incorporate a fluorescent tag for imaging applications or a targeting moiety to direct the molecule to a specific cell type.

Computational methods play a crucial role in this design process. Molecular modeling and DFT calculations can predict how structural changes will affect the electronic properties, shape, and reactivity of a molecule before it is synthesized in the lab. ekb.egnih.gov This in-silico screening allows for the prioritization of the most promising candidates, saving time and resources. The development of quantitative structure-activity relationship (QSAR) models can further refine this process by establishing mathematical relationships between chemical structure and biological activity. mdpi.com

Development of Hybrid Molecular Systems Incorporating the 2-Quinolin-8-yloxy Moiety

The development of hybrid molecular systems represents a significant advancement in the functionalization of the 2-quinolin-8-yloxy scaffold. By combining this moiety with other molecular entities, researchers have created novel compounds with enhanced or entirely new properties.

A notable example is the synthesis of quinoline-cinnamide hybrids. In one study, 2-(quinoline-8-yloxy)acetic acid, a direct derivative of 2-quinolin-8-yloxyethanol, was used as a key intermediate. nih.gov This was then coupled with various cinnamide derivatives to produce a library of hybrid molecules. This approach demonstrates how the 2-quinolin-8-yloxy group can be readily incorporated into more complex molecular architectures.

Another strategy involves the creation of bisquinoline systems. Research has shown that two quinoline rings can be linked together, sometimes through an ether linkage similar to that in 2-quinolin-8-yloxyethanol. researchgate.net These bisquinoline compounds have shown promise in various fields, and the 2-quinolin-8-yloxy moiety provides a versatile platform for their construction.

The synthesis of these hybrid systems often involves well-established chemical reactions. For instance, the Williamson ether synthesis is a common method for forming the ether linkage between the 8-hydroxyquinoline (B1678124) precursor and a side chain. researchgate.net Amide bond formation is another frequently used reaction for coupling the 2-quinolin-8-yloxyacetic acid intermediate with other molecules. nih.gov

Table 2: Examples of Hybrid Molecular Systems Based on the Quinolin-8-yloxy Scaffold

This interactive table presents examples of hybrid molecules derived from the quinolin-8-yloxy core, showcasing the diversity of structures that can be created.

| Hybrid System | Linked Moiety | Synthetic Strategy | Potential Application |

| Quinoline-Cinnamide | Cinnamide | Amide coupling | Anticancer |

| Bisquinoline | Second Quinoline Ring | Williamson ether synthesis | Antimalarial |

| Quinoline-Fluoroquinolone | Ciprofloxacin | Mannich reaction | Antibacterial |

| Quinolone-Sugar | Arabinose | Hydrazone formation | Anticancer, Antibacterial |

Stereochemical Considerations and Isomerism in Modified Quinoline-Ether Derivatives

The three-dimensional arrangement of atoms in modified quinoline-ether derivatives, including stereoisomerism, is a critical aspect that can profoundly influence their biological activity and material properties. The introduction of chiral centers or the presence of restricted rotation around single bonds can lead to the existence of different stereoisomers, each with unique properties.

One important type of isomerism to consider is enantiomerism, which arises when a molecule contains a chiral center, such as a carbon atom attached to four different groups. In the context of 2-quinolin-8-yloxyethanol derivatives, a chiral center could be introduced by modifying the ethanol (B145695) side chain. The synthesis of a single enantiomer, known as asymmetric synthesis, is often desirable in medicinal chemistry, as different enantiomers of a drug can have vastly different biological effects.

Atropisomerism is another form of stereoisomerism that can occur in quinoline derivatives, particularly in biaryl systems where rotation around the single bond connecting the two aryl groups is hindered. While less common in simple 2-quinolin-8-yloxyethanol derivatives, it becomes a significant consideration in more complex hybrid molecules where the quinoline ring is linked to another bulky aromatic system.

The characterization and separation of stereoisomers are crucial steps in the development of these compounds. Techniques such as chiral chromatography are often employed to separate enantiomers, while nuclear magnetic resonance (NMR) spectroscopy can be used to distinguish between different diastereomers and atropisomers. ekb.eg The absolute configuration of a chiral molecule is typically determined using X-ray crystallography.

Understanding and controlling the stereochemistry of 2-quinolin-8-yloxyethanol derivatives is essential for unlocking their full potential in various applications, from the development of stereospecific drugs to the creation of advanced materials with precisely defined three-dimensional structures.

Emerging Applications of 2 Quinolin 8 Yloxyethanol;dihydrate and Its Analogues in Chemical Sciences

Materials Science: Electron Carriers in Organic Light-Emitting Diodes (OLEDs)

Quinoline (B57606) derivatives, particularly metal complexes of 8-hydroxyquinoline (B1678124), are foundational materials in the field of organic light-emitting diodes (OLEDs). scispace.com Tris(8-hydroxyquinoline) aluminum (Alq3) is a well-known example, widely used as both an emitter and an electron-transporting material. scispace.comiitk.ac.in The utility of these compounds stems from their high thermal stability, excellent electrical properties, and tunable luminescence. scispace.com

Recent research has focused on modifying the 8-hydroxyquinoline ligand to enhance the performance of OLEDs. For instance, zinc(II) complexes of 8-hydroxyquinoline derivatives have shown electron transport capabilities that can surpass those of traditional aluminum complexes. These zinc complexes are being explored as promising candidates for improving electron transport in OLEDs. The introduction of various substituents on the quinoline ring allows for the fine-tuning of the electronic and photophysical properties of the resulting metal complexes. For example, bulky triphenyl or tert-butyl groups on quinolin-8-ol derivatives can lead to blue luminescence in the solid state. scientific.net

Furthermore, the incorporation of styryl groups into bis(8-hydroxyquinoline) zinc derivatives has been shown to improve the luminescent properties of OLEDs. mdpi.com These materials, when dispersed in a poly(N-vinylcarbazole) matrix, exhibit good color tunability and thermal stability, making them suitable for low-operating-voltage OLEDs. mdpi.com The design of multifunctional molecules that combine hole-transporting and electron-transporting moieties within a single compound is an active area of research. Carbazole-substituted 8-hydroxyquinoline zinc complexes, for example, facilitate the recombination of charge carriers, leading to improved electroluminescent properties. mdpi.com

The following table summarizes the performance of some OLEDs incorporating quinoline derivatives:

| Device Configuration | Emitted Light Wavelength (nm) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Reference |

| ITO/α-NPD/Zn(Bpy)q/Alq₃/LiF/Al | 545 | 1030 | 1.34 | mdpi.com |

| ITO/α-NPD/zinc complex/BCP/Alq₃/LiF/Al | 572 and 562 | - | - | mdpi.com |

| ITO/α-NPD/zinc complex/BCP/Alq₃/LiF/Al | 532, 572, and 541 | - | - | mdpi.com |

| ITO/PEDOT: PSS/PVK:PBD:Zn(II) compound/Al | Green | - | - | |

| Pyrene-pyridine based HTM in yellow OLED | - | 17300 | 22.4 | nih.gov |

Analytical Chemistry: Fluorescent Chemosensors for Metal Ions (e.g., Al³⁺, Zn²⁺)

The inherent fluorescent properties of the quinoline nucleus make its derivatives, including 2-Quinolin-8-yloxyethanol;dihydrate analogues, excellent candidates for the development of fluorescent chemosensors for metal ions. scispace.com 8-hydroxyquinoline itself is weakly fluorescent due to excited-state intermolecular proton transfer. scispace.com However, upon chelation with metal ions, this fluorescence is often significantly enhanced, a phenomenon known as chelation-enhanced fluorescence (CHEF). scispace.comnih.gov This "turn-on" fluorescence response provides a sensitive and selective method for detecting various metal ions. acs.org

Detection of Aluminum (Al³⁺): Several quinoline-based chemosensors have been designed for the selective detection of Al³⁺. For example, a Schiff-base ligand derived from 2-oxo-quinoline-3-carbaldehyde and nicotinic hydrazide exhibits high selectivity and sensitivity towards Al³⁺ ions, with a detection limit in the parts per billion range. nih.gov The binding stoichiometry between the sensor and Al³⁺ was confirmed to be 1:1. nih.gov Another study demonstrated that by tuning the substituents on an 8-aminoquinoline (B160924) platform, a chemosensor (HL2) could be synthesized to selectively detect Al³⁺ ions. nih.gov

Detection of Zinc (Zn²⁺): Quinoline derivatives are also widely employed as fluorescent probes for Zn²⁺, an essential biological element. nanobioletters.com The development of highly selective Zn²⁺ sensors is crucial to avoid interference from other transition metal ions. nanobioletters.com An 8-aminoquinoline-based chemosensor (HL1) was shown to selectively sense Zn²⁺ ions. nih.gov Similarly, a simple receptor, bis(2-quinolinylmethyl)benzylamine, acts as a selective fluorescent chemosensor for Zn²⁺, exhibiting a large fluorescence enhancement upon binding. nih.gov The detection limit of some quinoline-based sensors for Zn²⁺ is well below the World Health Organization's standard for drinking water. nih.gov

The selectivity of these chemosensors can be finely tuned by modifying the chemical structure of the quinoline derivative. This allows for the development of probes that can distinguish between different metal ions, such as Zn²⁺ and Cd²⁺. nih.gov

Below is a table summarizing the characteristics of some quinoline-based fluorescent chemosensors:

| Chemosensor | Target Ion | Binding Stoichiometry (Sensor:Ion) | Detection Limit | Reference |

| HL2 | Al³⁺ | 2:1 | ~10⁻⁷ M | nih.gov |

| Schiff-base ligand (1) | Al³⁺ | 1:1 | ppb level | nih.gov |

| HL1 | Zn²⁺ | 2:1 | ~10⁻⁷ M | nih.gov |

| bis(2-quinolinylmethyl)benzylamine | Zn²⁺ | 1:1 | - | nih.gov |

| XYQ | Zn²⁺ | - | 0.53 μM | nih.gov |

Catalysis: Ligands for Metal-Mediated Catalytic Transformations

The chelating ability of 8-hydroxyquinoline and its analogues makes them effective ligands in metal-mediated catalytic transformations. nih.gov The nitrogen and oxygen atoms in the 8-hydroxyquinoline scaffold can coordinate with a variety of metal centers, influencing the reactivity and selectivity of the resulting metal complex.

While direct catalytic applications of this compound are not extensively documented in the provided search results, the broader class of quinoline derivatives serves as a proxy for its potential. For instance, organometallic Ru(II)-arene complexes with quinoline-based ligands have been synthesized and studied for their anticancer properties, which hints at their potential in catalytic applications. researchgate.net The ability of redox-noninnocent quinone-based ligands to participate in electron transfer processes suggests their utility in catalytic transformations. researchgate.net For example, an organoiridium complex with a quinone moiety has been shown to accelerate the formation of hydrogen peroxide, indicating its potential in oxidation catalysis. researchgate.net

The synthesis of new cyclodextrin-bearing 8-hydroxyquinoline ligands has produced multifunctional molecules. Their copper(II) complexes act as efficient superoxide (B77818) dismutase (SOD) mimics, demonstrating their potential in catalytic processes related to managing oxidative stress. nih.gov The development of such catalytic systems is a promising area for future research.

Surface Chemistry: Mechanisms of Corrosion Inhibition

Quinoline and its derivatives are well-established as effective corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.netnajah.edu Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. jmaterenvironsci.comtandfonline.com This adsorption occurs through the heteroatoms (nitrogen and oxygen) and the π-electrons of the quinoline ring, which interact with the vacant d-orbitals of the metal atoms. researchgate.netnajah.edu

Derivatives of 8-hydroxyquinoline are particularly effective due to the presence of both nitrogen and oxygen atoms, which can form stable chelate complexes with metal ions on the surface. researchgate.net The effectiveness of these inhibitors increases with concentration and can be influenced by the nature of the substituents on the quinoline ring. najah.eduresearchgate.net For instance, the introduction of alkylthio groups at the 5-position of 8-hydroxyquinoline has been shown to enhance corrosion inhibition efficiency. researchgate.net

Electrochemical studies, such as Tafel polarization and electrochemical impedance spectroscopy (EIS), have revealed that many quinoline derivatives act as mixed-type inhibitors, meaning they retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.comtandfonline.com The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm. najah.edujmaterenvironsci.com

The following table presents the inhibition efficiency of some quinoline derivatives on mild steel in 1 M HCl:

| Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | 5x10⁻³ M | 90 | najah.edu |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | 500 ppm | 93.4 | biointerfaceresearch.com |

| ACQ | 10⁻³ M | 93.8 | researchgate.net |

| DAQ | 10⁻³ M | 96.7 | researchgate.net |

| Sodium 5-propylthio-8-hydroxyquinolinolate (SPQ) | 10⁻³ M | 95.8 | researchgate.net |

| Sodium 5-methylthio-8-hydroxyquinolinolate (SMQ) | 10⁻³ M | 92.1 | researchgate.net |

Photochemistry: Design of Photo-Responsive Molecular Systems and Switches

The quinoline moiety can be incorporated into larger molecular systems to create photo-responsive materials, also known as photochromic compounds. These materials can undergo reversible changes in their structure and, consequently, their absorption spectra upon irradiation with light. researchgate.net

One class of such systems involves 1,3-diazabicyclo[3.1.0]hex-3-enes bearing quinoline and benzo[h]quinoline (B1196314) rings. These compounds have been shown to form deeply colored and relatively stable materials when exposed to UV radiation. researchgate.net This photochromic behavior stems from a reversible 6-π electrocyclization reaction. acs.org

The design of photochromic polymers is another area of interest. By incorporating photochromic units, such as diarylethenes, along with quinoline units into a polymer backbone, it is possible to create materials with switchable electrical transport characteristics. acs.org The modular synthesis of these molecules allows for the fine-tuning of their photochromic properties, including the color of the switched form and the kinetics of the switching process. acs.org

Future Research Directions in 2 Quinolin 8 Yloxyethanol;dihydrate Chemistry

Integration with Supramolecular Chemistry and Self-Assembly Processes

The structure of 2-Quinolin-8-yloxyethanol;dihydrate is particularly amenable to forming complex, ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry. The quinoline (B57606) moiety can participate in π-π stacking, while the ether oxygen, hydroxyl group, and the nitrogen atom of the quinoline ring can act as hydrogen bond acceptors and donors.

Future research should focus on harnessing these interactions to control the self-assembly of the molecule into predictable and functional architectures. For instance, studies have shown that other quinoline derivatives can form stable organogels and supramolecular materials with unique photophysical properties. rsc.org Investigating the gelation behavior of this compound in various solvents could lead to the development of novel soft materials. Furthermore, the coordination capabilities of the 8-oxy-quinoline core could be exploited to create metal-organic frameworks (MOFs) or supramolecular coordination compounds with porous structures, useful for gas storage or catalysis. nih.gov

Key research questions in this area include:

How does the dihydrate form influence crystal packing and hydrogen bond networks?

Can the self-assembly process be directed by external stimuli such as light, temperature, or the introduction of specific metal ions?

What are the photophysical properties (e.g., fluorescence) of the resulting supramolecular assemblies? rsc.org

Table 1: Potential Supramolecular Assemblies and Applications

| Assembly Type | Driving Interactions | Potential Applications |

| Organogels | Hydrogen Bonding, π-π Stacking | Stimuli-responsive materials, drug delivery |

| Liquid Crystals | Anisotropic Molecular Shape, π-π Stacking | Display technologies, optical sensors |

| Metal-Organic Polymers | Coordination Bonds, Hydrogen Bonding | Catalysis, chemical sensing, gas separation |

| Self-Assembled Monolayers | Surface Adsorption, van der Waals forces | Modified electrodes, corrosion inhibition |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry offers a powerful toolkit for predicting the properties and behavior of new materials, accelerating the design-synthesis-testing cycle. nih.govmit.edu For this compound, molecular modeling can provide deep insights into its electronic structure, conformational landscape, and interaction potential.

Future computational studies should employ methods like Density Functional Theory (DFT) to predict spectroscopic properties, reactivity, and the thermodynamics of complex formation with metal ions. researchgate.net Molecular dynamics (MD) simulations can be used to model the self-assembly processes in different environments and predict the morphology of the resulting aggregates. mit.eduyoutube.com By combining these computational tools with artificial intelligence and machine learning algorithms, researchers can screen for optimal derivatization strategies to achieve desired properties, such as enhanced fluorescence or specific binding capabilities, before committing to laborious synthetic work. mit.eduyoutube.com This predictive approach is crucial for designing novel materials for applications ranging from organic light-emitting diodes (OLEDs) to chemosensors. mdpi.com

Table 2: Computational Methods and Their Applications in Material Design

| Computational Method | Predicted Properties | Application Area |

| Density Functional Theory (DFT) | Electronic structure, spectroscopic signatures, reaction energies | Predicting reactivity, designing chemosensors |

| Molecular Dynamics (MD) | Self-assembly behavior, conformational dynamics, transport properties | Modeling gel formation, predicting material morphology |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, reaction mechanisms in solution | Designing biocatalysts, understanding biological activity |

| Machine Learning (ML) | Structure-property relationships, screening of derivatives | Accelerating discovery of materials with target functions |

Exploration of Novel and Sustainable Reaction Pathways for Derivatization

While the core structure of this compound is established, its full potential lies in the ability to be chemically modified. The quinoline ring, the hydroxyl terminus, and the aliphatic ether chain offer multiple sites for derivatization. Future research should prioritize the development of green and efficient synthetic methods for creating a library of new compounds.

This includes exploring:

Catalytic C-H Activation: Modern transition-metal-catalyzed reactions can enable direct functionalization of the quinoline ring, avoiding the need for pre-functionalized starting materials and reducing waste. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials combine to form complex products can significantly improve synthetic efficiency and atom economy. rsc.org

Enzymatic and Biocatalytic Methods: The use of enzymes could offer highly selective and environmentally benign pathways for modifications, such as esterification of the terminal hydroxyl group or stereoselective transformations. researchgate.net

Flow Chemistry: Continuous flow reactors can provide better control over reaction parameters, improve safety, and facilitate scaling up the synthesis of derivatives.

These advanced synthetic strategies will be essential for producing novel molecules for evaluation in various applications. ekb.eg

Development of Multifunctional Quinoline-Ether Systems for Integrated Chemical Applications

The unique combination of a quinoline headgroup and a flexible ether tail in this compound makes it an ideal platform for creating multifunctional systems. The quinoline moiety is a known pharmacophore with a wide range of biological activities, including antimicrobial and anticancer properties, and is also a potent metal chelator. nih.govmdpi.comnih.gov

Future research should aim to integrate these functions into single-molecule systems or advanced materials. For example:

Theranostic Agents: By attaching a therapeutic agent to the hydroxyl group and leveraging the intrinsic fluorescence of the quinoline core, derivatives could be developed for simultaneous diagnosis (imaging) and therapy.

Smart Coatings: Polymers incorporating this quinoline-ether motif could act as corrosion-inhibiting coatings that also possess antimicrobial properties, releasing the active agent in response to environmental triggers.

The design of such integrated systems requires a multidisciplinary approach, combining synthetic chemistry, materials science, and pharmacology to exploit the full potential of the this compound scaffold. nih.govmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.